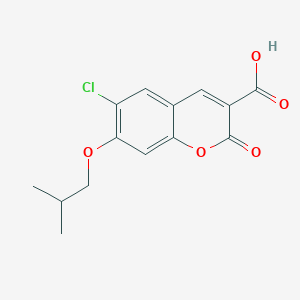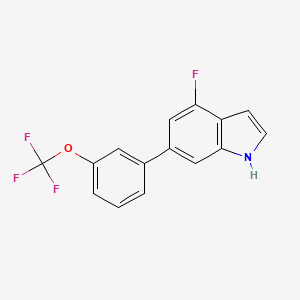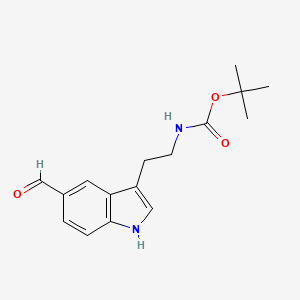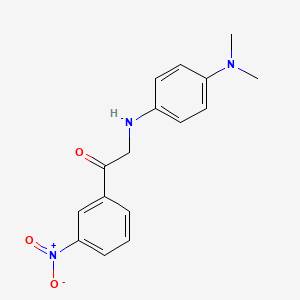
zinc(II) (4-(methylamino)benzoyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) (4-(methylamino)benzoyl)-L-glutamate is a coordination compound where zinc(II) is complexed with 4-(methylamino)benzoyl and L-glutamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc(II) (4-(methylamino)benzoyl)-L-glutamate typically involves the reaction of zinc salts with 4-(methylamino)benzoyl-L-glutamate under controlled conditions. One common method is to dissolve zinc acetate in a suitable solvent, such as methanol, and then add 4-(methylamino)benzoyl-L-glutamate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as solvent recovery and recycling, as well as the use of automated systems to control reaction parameters like temperature, pH, and concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) (4-(methylamino)benzoyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc(II) center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-(methylamino)benzoyl or L-glutamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce new zinc complexes with different ligands .
Scientific Research Applications
Zinc(II) (4-(methylamino)benzoyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior
Mechanism of Action
The mechanism of action of zinc(II) (4-(methylamino)benzoyl)-L-glutamate involves its interaction with biological molecules. The zinc(II) center can coordinate with various biomolecules, altering their structure and function. This coordination can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects. The molecular targets include enzymes with zinc-binding sites, and the pathways involved are often related to metal ion homeostasis and signaling .
Comparison with Similar Compounds
Similar Compounds
Zinc(II) 4-aminobenzoate: Similar in structure but with an amino group instead of a methylamino group.
Zinc(II) complexes with azomethines: These compounds have different ligands but share similar coordination chemistry with zinc(II)
Uniqueness
Zinc(II) (4-(methylamino)benzoyl)-L-glutamate is unique due to the specific combination of 4-(methylamino)benzoyl and L-glutamate ligands, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C26H30N4O10Zn |
|---|---|
Molecular Weight |
623.9 g/mol |
IUPAC Name |
zinc;(2S)-5-hydroxy-2-[[4-(methylamino)benzoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/2C13H16N2O5.Zn/c2*1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2*2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;;+2/p-2/t2*10-;/m00./s1 |
InChI Key |
NALAYSFHTGFWJU-RCWTXCDDSA-L |
Isomeric SMILES |
CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)[O-].CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)



![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)
